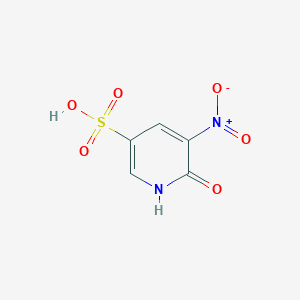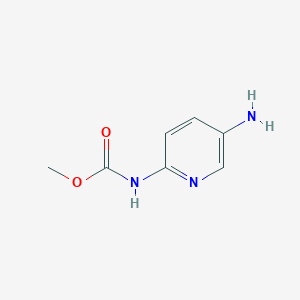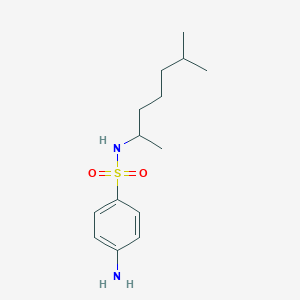![molecular formula C12H9ClN2O3S B13877870 Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate](/img/structure/B13877870.png)
Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate is a complex organic compound that features a pyridine ring substituted with a carboxylate ester and an amide linkage to a chlorinated thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate typically involves a multi-step process:
Formation of the Amide Linkage: The initial step involves the reaction of 5-chloro-2-thiophenecarbonyl chloride with 3-amino-4-methylpyridine in the presence of a base such as triethylamine. This reaction forms the amide bond between the thiophene and pyridine rings.
Esterification: The carboxylic acid group on the pyridine ring is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets.
作用機序
The mechanism of action of Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and ester functionalities allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate: Similar structure but with a benzene ring instead of a pyridine ring.
Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate is unique due to the combination of its pyridine and thiophene rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.
特性
分子式 |
C12H9ClN2O3S |
|---|---|
分子量 |
296.73 g/mol |
IUPAC名 |
methyl 3-[(5-chlorothiophene-2-carbonyl)amino]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H9ClN2O3S/c1-18-12(17)7-4-5-14-6-8(7)15-11(16)9-2-3-10(13)19-9/h2-6H,1H3,(H,15,16) |
InChIキー |
YILXNDXVNCSGEW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=NC=C1)NC(=O)C2=CC=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


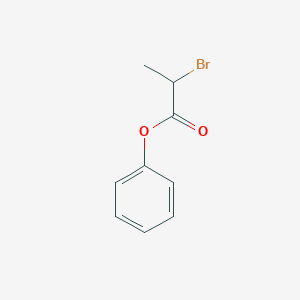


![N'-[(4-bromophenyl)methyl]propane-1,3-diamine](/img/structure/B13877805.png)


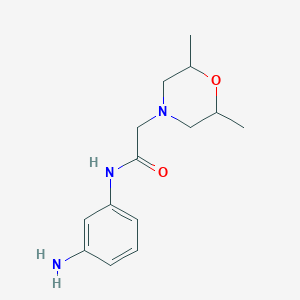
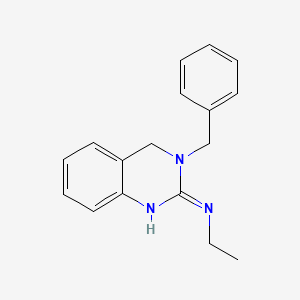
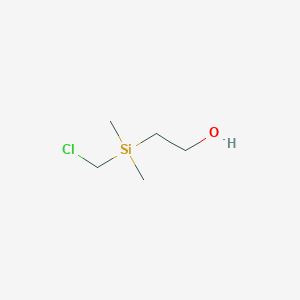
![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine](/img/structure/B13877831.png)
